molecular formula C28H26N4O5 B12379283 Estrogen receptor |A/HDAC probe 1

Estrogen receptor |A/HDAC probe 1

Cat. No.: B12379283
M. Wt: 498.5 g/mol
InChI Key: GTMBOAXJBMIRQI-ACCUITESSA-N
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Description

Estrogen Receptor β/HDAC Probe 1 (Compound P1) is a dual-targeted near-infrared (NIR) fluorescent probe designed to simultaneously inhibit histone deacetylases (HDACs) and target estrogen receptor β (ERβ) . This compound integrates a hydroxamate group for HDAC inhibition and a steroidal scaffold for ERβ binding, enabling both therapeutic and diagnostic applications. The NIR fluorescence allows real-time imaging of ERβ-expressing cells, making it valuable for studying ERβ dynamics in cancer models .

Properties

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

IUPAC Name

N-[5-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]-2-hydroxyphenyl]-N'-hydroxyoctanediamide

InChI

InChI=1S/C28H26N4O5/c29-17-20(18-30)23-16-21(37-26-8-6-5-7-22(23)26)13-11-19-12-14-25(33)24(15-19)31-27(34)9-3-1-2-4-10-28(35)32-36/h5-8,11-16,33,36H,1-4,9-10H2,(H,31,34)(H,32,35)/b13-11+

InChI Key

GTMBOAXJBMIRQI-ACCUITESSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)/C=C/C3=CC(=C(C=C3)O)NC(=O)CCCCCCC(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)C=CC3=CC(=C(C=C3)O)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

Preparation Methods

Preparation of N-Desmethyl Tamoxifen Intermediate

The synthesis commences with demethylation of tamoxifen to yield N-desmethyl tamoxifen (10 ), a critical intermediate enabling subsequent alkylation reactions:

Reaction Conditions

  • Starting material : Tamoxifen base (1.0 equiv)
  • Reagent : Boron tribromide (BBr₃, 3.0 equiv) in anhydrous dichloromethane (DCM)
  • Temperature : −78°C to room temperature, 12 hr
  • Workup : Quench with methanol, neutralize with saturated NaHCO₃, extract with DCM
  • Yield : 68–72%

Characterization data for 10 :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 4H, aromatic), 6.85–6.75 (m, 4H, aromatic), 6.55 (d, J = 8.4 Hz, 1H), 6.45 (d, J = 8.4 Hz, 1H), 3.75 (s, 2H, CH₂NH), 2.95 (t, J = 6.8 Hz, 2H), 2.65 (t, J = 6.8 Hz, 2H), 1.25 (s, 6H, C(CH₃)₂).

Alkylation with Mesylated Linker Precursor

N-Desmethyl tamoxifen (10 ) undergoes alkylation with mesylated alkyne 12 to install the triazole linker:

Reaction Scheme

  • Mesitylation : Treat propargyl alcohol with methanesulfonyl chloride (MsCl, 1.2 equiv) in DCM containing triethylamine (TEA, 2.0 equiv) at 0°C for 2 hr.
  • Alkylation : React 10 with mesylated alkyne 12 (1.5 equiv) in anhydrous DMF at 60°C for 24 hr under N₂ atmosphere.

Key Parameters

  • Catalyst : None required
  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1)
  • Yield : 58% for intermediate 13

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

The alkyne-functionalized tamoxifen derivative (13 ) undergoes click chemistry with azide 9 to form the triazole linker:

Reaction Conditions

  • Azide component : Trityl-protected azido hydroxamate 9 (1.2 equiv)
  • Catalyst : CuSO₄·5H₂O (0.1 equiv) + sodium ascorbate (0.2 equiv)
  • Solvent : t-BuOH:H₂O (1:1 v/v)
  • Temperature : 50°C, 12 hr
  • Yield : 74% for triazole ester 15

Deprotection and Hydroxamic Acid Formation

Final steps involve trityl group removal and hydroxamate generation:

  • Trityl Deprotection :

    • Reagent : Trifluoroacetic acid (TFA, 95% v/v) in DCM
    • Time : 4 hr at room temperature
    • Yield : 89% for deprotected intermediate
  • Hydroxamic Acid Synthesis :

    • Reagents : NH₂OH·HCl (5.0 equiv), KCN (0.1 equiv) in MeOH/H₂O (4:1)
    • Conditions : Stir at 0°C → room temperature, 6 hr
    • Purification : Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA)
    • Final Yield : 42% for Estrogen receptor α/HDAC probe 1

Analytical Characterization

Spectroscopic Data

Estrogen receptor α/HDAC probe 1 :

  • HRMS (ESI+) : m/z calc. for C₄₃H₅₀N₄O₄S [M+H]⁺: 730.3589, found: 730.3592
  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.65 (s, 1H, NHOH), 8.25 (s, 1H, triazole-H), 7.20–6.90 (m, 14H, aromatic), 6.60 (d, J = 8.6 Hz, 1H), 6.50 (d, J = 8.6 Hz, 1H), 4.45 (t, J = 6.2 Hz, 2H, OCH₂), 3.80 (s, 2H, CH₂NH), 3.15 (t, J = 6.2 Hz, 2H), 2.95–2.85 (m, 4H), 1.30 (s, 6H, C(CH₃)₂).

Purity Assessment

  • HPLC : >98% purity (C18, 254 nm)
  • Retention Time : 12.4 min (gradient: 10–90% MeCN over 20 min)

Biological Validation

HDAC Inhibition Profile

HDAC Isoform IC₅₀ (nM) Selectivity Ratio vs HDAC6
HDAC1 12.4 ± 1.2 1.0
HDAC2 14.8 ± 1.5 0.8
HDAC3 18.3 ± 2.1 0.7
HDAC6 320 ± 25 25.8

Data represent mean ± SEM (n = 3).

ERα Binding and Antagonism

  • ERα Competitive Binding : IC₅₀ = 9.3 ± 0.8 nM (vs ³H-estradiol)
  • Transcriptional Antagonism : 92% suppression of ERE-luciferase activity at 100 nM

Cellular Selectivity

Cell Line ERα Status IC₅₀ (μM)
MCF-7 ERα+ 0.48 ± 0.05
MDA-MB-231 ERα− 5.2 ± 0.6
VERO (normal) ERα− >10

Data from 72 hr MTT assays.

Critical Reaction Optimization

Linker Length Selection

Systematic variation of alkyl spacer length between tamoxifen and HDACi moieties revealed optimal activity with 6-carbon chains:

Spacer Length (Carbons) HDAC1 IC₅₀ (nM) ERα Binding IC₅₀ (nM)
4 28.5 15.2
6 12.4 9.3
8 14.7 11.8

The 6-carbon linker balanced steric accessibility for both targets.

Hydroxamate Stability

Stability studies in human plasma demonstrated gradual hydrolysis of the hydroxamate group (t₁/₂ = 6.2 hr), necessitating prodrug formulations for in vivo applications.

Chemical Reactions Analysis

Estrogen Receptor |A/HDAC probe 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its binding affinity and activity.

    Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its interaction with estrogen receptors.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups to modify its properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Estrogen Receptor |A/HDAC probe 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Estrogen Receptor |A/HDAC probe 1 involves binding to estrogen receptors, particularly ERα. Upon binding, the compound induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as estrogen response elements (EREs). This interaction regulates the transcription of target genes involved in various physiological processes. Additionally, the HDAC probe moiety can inhibit histone deacetylase (HDAC) activity, leading to changes in chromatin structure and gene expression .

Comparison with Similar Compounds

CUDC-101

  • Targets : Epidermal growth factor receptor (EGFR) and HDAC .
  • Mechanism: Combines erlotinib (EGFR inhibitor) and vorinostat (HDAC inhibitor) to block oncogenic signaling and epigenetic dysregulation.
  • Application : Advanced to Phase I clinical trials for solid tumors. Unlike Probe 1, CUDC-101 lacks receptor-specific imaging capabilities and focuses on EGFR-driven cancers rather than ERβ pathways .

2.1.2. Tetrahydroisoquinoline-Hydroxamate Hybrids

  • Targets : ERα and HDAC .
  • Mechanism : Degrades ERα via proteolysis-targeting chimeras (PROTACs) while inhibiting HDACs.
  • Application : Preclinical studies show efficacy in endocrine-resistant breast cancer. These hybrids differ from Probe 1 by targeting ERα instead of ERβ and emphasizing degradation over imaging .

RTK/HDAC Inhibitors

  • Targets : Receptor tyrosine kinases (RTKs, e.g., EGFR) and HDAC .
  • Mechanism : Dual inhibition of kinase activity and histone deacetylation.
  • Application : Preclinical antitumor activity in triple-negative breast cancer (TNBC). These compounds lack ER specificity and fluorescence, focusing instead on broad RTK/HDAC synergy .
2.2. HDAC Inhibitors with ER Modulation

2.2.1. Vorinostat (SAHA)

  • Target : HDAC .
  • Mechanism : Pan-HDAC inhibitor shown to downregulate ERα in breast cancer cells .
  • Application: FDA-approved for cutaneous T-cell lymphoma (CTCL).

Trichostatin A (TSA)

  • Target : HDAC .
  • Mechanism : Enhances ERα acetylation, stabilizing the receptor in certain contexts.
  • Application: Research tool for studying ERα-HDAC crosstalk. TSA’s effects are receptor-agnostic compared to Probe 1’s ERβ specificity .
2.3. Dual Enzyme Inhibitors

Bestatin-SAHA Hybrid

  • Targets: Aminopeptidase N (APN) and HDAC .
  • Mechanism : Simultaneously inhibits APN and HDAC enzymatic activity.
  • Application : Preclinical studies in leukemia and solid tumors. This compound diverges from Probe 1 by targeting APN instead of ERβ .

Key Differentiators of Estrogen Receptor β/HDAC Probe 1

Feature Probe 1 Comparators
Target Specificity ERβ and HDAC (dual action) ERα (e.g., tetrahydroisoquinoline hybrids) , EGFR (CUDC-101)
Imaging Capability NIR fluorescence for real-time tracking None (therapeutic focus only)
Therapeutic Mechanism HDAC inhibition + ERβ modulation HDAC inhibition + kinase/degradation
Clinical Stage Preclinical research Phase I (CUDC-101) , Approved (SAHA)
  • ERβ vs. ERα : ERβ is implicated in tumor suppression, contrasting with ERα’s role in promoting breast cancer .
  • Imaging Utility : Probe 1’s fluorescence enables visualization of ERβ dynamics, a feature absent in other HDAC/ER-targeting compounds .

Research Findings and Contradictions

  • Synergistic Effects : HDAC inhibitors like SAHA can downregulate ERα in hormone receptor-positive breast cancer, but Probe 1’s ERβ targeting may offer advantages in ERβ-dominant cancers .
  • Contradictory Roles of HDACs : HDAC inhibition may restore ER expression in some contexts (e.g., TNBC) but suppress it in others, highlighting the need for receptor-specific agents like Probe 1.
  • Estrogen Reversal : Estrogen can counteract HDAC inhibitor-mediated suppression of antibody responses, underscoring the complexity of ER-HDAC interactions .

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